molecular formula C13H20N2O B11799725 3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine

3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine

Cat. No.: B11799725
M. Wt: 220.31 g/mol
InChI Key: MMKQKUZRIJAQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group, a methyl group, and an ethylpyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of 2-methylpyridines. These methods often utilize catalysts such as Raney nickel to facilitate the methylation reactions .

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the pyridine ring or the ethylpyrrolidine moiety.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-CPBA for oxidation and reducing agents such as hydrogen gas in the presence of a catalyst for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The ethylpyrrolidine moiety can enhance binding affinity to specific proteins, while the methoxy and methyl groups can modulate the compound’s overall activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the ethylpyrrolidine moiety, in particular, enhances its potential as a bioactive compound compared to its analogs .

Biological Activity

3-(1-Ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine, also known by its CAS number 1352519-62-0, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H20N2O
  • Molecular Weight : 220.31 g/mol
  • CAS Number : 1352519-62-0

The compound features a pyridine ring substituted with an ethylpyrrolidine moiety and a methoxy group, which may influence its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed in different studies:

Bacterial StrainMIC (mg/mL)Reference
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus mycoides0.0098
Candida albicans0.039

These results indicate that the compound exhibits strong activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

Antifungal Activity

In addition to its antibacterial properties, the compound has also shown antifungal activity. The following table details the antifungal MIC values against selected fungal strains:

Fungal StrainMIC (mg/mL)Reference
Candida albicans0.0048
Fusarium oxysporum0.056

The efficacy against these fungi further supports the compound's potential as a broad-spectrum antimicrobial agent.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Pyridine Ring : The presence of the pyridine ring is crucial for interaction with bacterial cell membranes.
  • Ethylpyrrolidine Substitution : This moiety may enhance lipophilicity, improving membrane penetration.
  • Methoxy Group : Electron-donating groups like methoxy can increase antimicrobial potency by stabilizing the active form of the compound.

Case Studies

A notable case study involved the evaluation of various derivatives of pyridine compounds, including this compound, which demonstrated significant antibacterial effects in vitro. The study highlighted that modifications to the substituents on the pyridine ring could lead to enhanced activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

3-(1-ethylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine

InChI

InChI=1S/C13H20N2O/c1-4-15-9-5-6-12(15)11-7-8-13(16-3)14-10(11)2/h7-8,12H,4-6,9H2,1-3H3

InChI Key

MMKQKUZRIJAQFZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1C2=C(N=C(C=C2)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.